1-Benzyl-3,5-dichloro-1H-1,2,4-triazole
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Overview
Description
1-Benzyl-3,5-dichloro-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C₉H₇Cl₂N₃. This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-Benzyl-3,5-dichloro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzyl chloride with 3,5-dichloro-1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Benzyl-3,5-dichloro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced triazole derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-3,5-dichloro-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is explored for its potential use in developing agrochemicals that can protect crops from pests and diseases.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,5-dichloro-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
1-Benzyl-3,5-dichloro-1H-1,2,4-triazole can be compared with other triazole derivatives such as:
1-Benzyl-1H-1,2,3-triazole: Similar in structure but with different substitution patterns, leading to varied chemical and biological properties.
3,5-Dichloro-1H-1,2,4-triazole: Lacks the benzyl group, which significantly alters its reactivity and applications.
1-Benzyl-4,5-dichloro-1H-1,2,3-triazole: Another closely related compound with different substitution positions, affecting its chemical behavior.
Properties
IUPAC Name |
1-benzyl-3,5-dichloro-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEUFQNMMYSQFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679767 |
Source
|
Record name | 1-Benzyl-3,5-dichloro-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-78-5 |
Source
|
Record name | 1-Benzyl-3,5-dichloro-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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